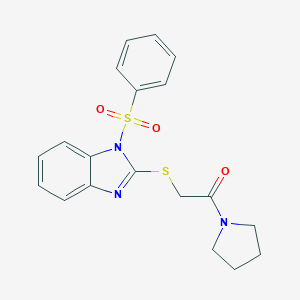
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have a mechanism of action that can be utilized in biochemical and physiological research. In
Wirkmechanismus
The mechanism of action of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound can modulate the activity of specific transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide are diverse. This compound has been found to have anti-cancer properties, which can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can modulate the immune response. This compound can also modulate specific pathways involved in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments include its potential applications in various scientific research fields. This compound has been found to have anti-cancer and anti-inflammatory properties, which can be utilized in the study of cancer and inflammation. Additionally, it can modulate specific pathways involved in the regulation of cell growth and proliferation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions during handling.
Zukünftige Richtungen
There are several future directions for the study of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide. One of the primary directions is the further investigation of its anti-cancer properties and its potential applications in cancer therapy. Additionally, the study of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases is another area of future research. Finally, the investigation of its mechanism of action and its potential applications in the regulation of specific pathways involved in cell growth and proliferation is another area of future research.
Synthesemethoden
The synthesis of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide involves a series of chemical reactions that result in the final product. One of the methods used for synthesis involves the reaction of 2-oxo-2-(1-pyrrolidinyl)ethyl bromide with 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide has potential applications in various scientific research fields. One of the primary uses of this compound is in the study of cancer. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used in the study of inflammation and immune response. It has been found to have anti-inflammatory properties and can modulate the immune response.
Eigenschaften
Produktname |
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide |
|---|---|
Molekularformel |
C19H19N3O3S2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-12-6-7-13-21)14-26-19-20-16-10-4-5-11-17(16)22(19)27(24,25)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
InChI-Schlüssel |
RWEMKVDXDFQWGG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270047.png)
![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)


